molecular formula C15H17BO3 B14014983 (5-(Benzyloxy)-2,4-dimethylphenyl)boronic acid

(5-(Benzyloxy)-2,4-dimethylphenyl)boronic acid

Cat. No.: B14014983
M. Wt: 256.11 g/mol
InChI Key: AOJMOYRMJOISMN-UHFFFAOYSA-N
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Description

(5-(Benzyloxy)-2,4-dimethylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with benzyloxy and dimethyl groups. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Benzyloxy)-2,4-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-(benzyloxy)-2,4-dimethylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5-(Benzyloxy)-2,4-dimethylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

    Oxidation: Oxidizing agents (e.g., H2O2, NaBO3), solvents (e.g., water, methanol).

    Protodeboronation: Protic acids (e.g., HCl), transition metal catalysts (e.g., Pd/C), solvents (e.g., ethanol, water).

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Protodeboronation: Aryl compounds.

Comparison with Similar Compounds

Properties

Molecular Formula

C15H17BO3

Molecular Weight

256.11 g/mol

IUPAC Name

(2,4-dimethyl-5-phenylmethoxyphenyl)boronic acid

InChI

InChI=1S/C15H17BO3/c1-11-8-12(2)15(9-14(11)16(17)18)19-10-13-6-4-3-5-7-13/h3-9,17-18H,10H2,1-2H3

InChI Key

AOJMOYRMJOISMN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1C)C)OCC2=CC=CC=C2)(O)O

Origin of Product

United States

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